molecular formula C25H35N3O7S B569102 N-[(1R,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carba CAS No. 935841-80-8

N-[(1R,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carba

Cat. No.: B569102
CAS No.: 935841-80-8
M. Wt: 521.6 g/mol
InChI Key: CQGKCZKCWMWXQP-DHIUTWEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Structural Features:

  • Stereodescriptors : The (1R,2R) configuration ensures spatial arrangement critical for intramolecular hydrogen bonding between the hydroxy group and sulfonamide oxygen.
  • Functional Groups :
    • Tert-butyl carbamate (Boc-protecting group).
    • Nosyl-sulfonamide (electron-withdrawing para-nitrobenzenesulfonyl).
    • Benzyl and isobutyl substituents (steric bulk contributors).

Properties

CAS No.

935841-80-8

Molecular Formula

C25H35N3O7S

Molecular Weight

521.6 g/mol

IUPAC Name

tert-butyl N-[(2R,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C25H35N3O7S/c1-18(2)16-27(36(33,34)21-13-11-20(12-14-21)28(31)32)17-23(29)22(15-19-9-7-6-8-10-19)26-24(30)35-25(3,4)5/h6-14,18,22-23,29H,15-17H2,1-5H3,(H,26,30)/t22-,23-/m1/s1

InChI Key

CQGKCZKCWMWXQP-DHIUTWEWSA-N

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

CC(C)CN(C[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-[(1R,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carba, also known as a carbamic acid derivative, has garnered attention for its potential biological activity, particularly in the context of antiviral applications. This compound is structurally related to known HIV protease inhibitors and exhibits properties that may be beneficial in therapeutic settings.

The molecular formula of this compound is C25H35N3O7SC_{25}H_{35}N_{3}O_{7}S, with a molecular weight of 521.63 g/mol. Its structure includes a sulfonamide group, which is often associated with biological activity against various pathogens.

The biological activity of this compound primarily revolves around its role as an inhibitor of HIV protease. By mimicking the natural substrates of the enzyme, this compound can effectively bind to the active site, thereby preventing the cleavage of viral polyproteins and inhibiting viral replication.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. A study demonstrated that derivatives of this class could reduce viral load in infected cell cultures by more than 90% at specific concentrations .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

  • Hydroxyl Group : The presence of a hydroxyl group enhances solubility and bioavailability.
  • Sulfonamide Moiety : This functional group is crucial for binding interactions with the HIV protease.
  • Alkyl Substituents : The 2-methylpropyl chain contributes to hydrophobic interactions that stabilize binding.

In Vitro Studies

In vitro studies have shown that this compound can inhibit HIV replication in human T lymphocyte cell lines. The half-maximal inhibitory concentration (IC50) was determined to be approximately 50 nM, indicating potent antiviral activity .

Clinical Implications

While direct clinical data on this specific compound may be limited, its structural relatives are already in use as antiretroviral therapies. The ongoing research into its pharmacokinetics and safety profile will be critical for advancing its potential therapeutic applications.

Data Table: Biological Activity Summary

Activity TypeObserved EffectIC50 (nM)Reference
AntiviralInhibition of HIV replication50
Enzyme InhibitionHIV protease inhibitionNot specified
CytotoxicityLow toxicity in T lymphocytes>1000

Scientific Research Applications

HIV Protease Inhibitors

One of the most notable applications of this compound is as a building block for HIV protease inhibitors. Specifically, it is a component of the drug Amprenavir, which is used in antiretroviral therapy for HIV/AIDS . The sulfonamide group within the structure enhances its interaction with the protease enzyme, which is crucial for viral replication.

Anticonvulsant Activity

Research has indicated that derivatives of this compound may exhibit anticonvulsant properties. Studies on similar compounds have shown that structural modifications can lead to enhanced activities against seizures . The presence of the nitrophenyl group is believed to play a role in modulating biological activity.

Structure-Activity Relationship Studies

The compound serves as an important subject for structure-activity relationship (SAR) studies. By modifying different substituents on the core structure, researchers can explore how these changes affect biological activity. This approach has been fruitful in developing more potent and selective compounds .

Case Studies

Case Study 1: Synthesis and Activity Correlation
A study conducted by Pai et al. demonstrated that specific modifications to the carbamate structure could significantly enhance its efficacy as an HIV protease inhibitor. The researchers synthesized various analogs and assessed their inhibitory activity against the enzyme, finding that certain configurations led to improved binding affinities .

Case Study 2: Anticonvulsant Evaluation
In another investigation focused on anticonvulsant activity, compounds derived from similar structures were evaluated in animal models. The results indicated that modifications at the benzylamide site could lead to increased efficacy compared to traditional anticonvulsants like phenobarbital .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula CAS Number Key Substituents Stereochemistry Reference
Target Compound C₂₅H₃₅N₃O₇S 935841-80-8 4-Nitrophenylsulfonyl, tert-butyl ester (1R,2R)
Amprenavir (Agenerase) C₂₅H₃₅N₃O₆S 161814-49-9 4-Aminophenylsulfonyl, (3S)-tetrahydrofuran ester (1S,2R)
Darunavir Intermediate C₂₈H₃₃N₃O₇S 159005-59-1 4-Nitrophenylsulfonyl, benzyl ester (1S,2R)
Compound 39 () C₂₈H₃₈N₄O₈S N/A 4-Methoxyphenylsulfonyl, acetylated amide (1S,2R)

Key Observations :

  • Ester/Amide Modifications : The tert-butyl ester in the target compound contrasts with the tetrahydrofuran ester in amprenavir, which is critical for oral bioavailability .

Key Observations :

  • The target compound’s synthesis employs tert-butyl carbamate protection, a strategy shared with amprenavir intermediates .
  • Higher yields (>95%) are achieved with electron-rich sulfonyl chlorides (e.g., 4-methoxyphenyl) compared to nitro-substituted variants .

Table 3: Pharmacological Profiles

Compound Protease Inhibition (Ki) Solubility (mg/mL) logP Clinical Use Reference
Target Compound Not reported DMSO: 16; Ethanol: 100 6.13 Research intermediate
Amprenavir 0.6 nM DMSO: 16; Ethanol: 100 3.5 FDA-approved HIV therapy
Darunavir <0.1 nM Water: <0.1 2.8 Second-line HIV therapy

Key Observations :

  • The target compound’s logP (6.13) suggests higher lipophilicity than amprenavir (logP 3.5), likely due to the nitro group and tert-butyl ester, which may limit aqueous solubility .
  • Darunavir’s superior potency (Ki <0.1 nM) is attributed to its hexahydrofuro[2,3-b]furan-3-yl ester, which enhances binding to protease flaps .

Stereochemical Impact

  • The (1R,2R) configuration in the target compound contrasts with the (1S,2R) configuration in amprenavir. Minor stereochemical changes can reduce binding affinity by >100-fold, as seen in (1R,2S) isomers .

Preparation Methods

Synthesis of (1R,2R)-3-Amino-1-phenyl-2-hydroxypropane Carbamate

Starting Material :

  • (S)-3-tert-Butoxycarbonylamino-1-nitro-2-oxo-4-phenylbutane.

Reduction and Hydrogenation :

  • NaBH₄ Reduction : The ketone group at C2 is reduced using sodium borohydride in methanol at 0–5°C, yielding a secondary alcohol with (2S,3R)-configuration.

  • Catalytic Hydrogenation : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, affording tert-butyl (2S,3R)-4-amino-3-hydroxy-1-phenylbutane-2-yl carbamate (85% yield).

Key Data :

StepReagents/ConditionsYieldStereochemistry
Ketone reductionNaBH₄, MeOH, 0–5°C92%(2S,3R)
Nitro hydrogenationH₂ (1 atm), Pd-C, EtOH85%Retention

Sulfonylation with 4-Nitrophenylsulfonyl Chloride

Reaction Setup :

  • The amine intermediate is treated with 4-nitrophenylsulfonyl chloride (nosyl chloride, 1.2 equiv) in dichloromethane (DCM) at 0°C.

  • Triethylamine (TEA, 2.5 equiv) is added to scavenge HCl.

Outcome :

  • Formation of tert-butyl (2S,3R)-3-hydroxy-4-[(4-nitrophenyl)sulfonyl]amino-1-phenylbutane-2-yl carbamate (78% yield).

Analytical Confirmation :

  • ¹H NMR (CDCl₃): δ 8.35 (d, 2H, Ar-NO₂), 7.85 (d, 2H, Ar-SO₂), 4.10 (m, 1H, CH-NH), 3.95 (br s, 1H, OH).

Alkylation with 2-Methylpropyl Bromide

Optimized Conditions :

  • The sulfonamide intermediate reacts with 2-methylpropyl bromide (isobutyl bromide, 1.5 equiv) in DMF at 50°C for 12 hours.

  • Potassium carbonate (K₂CO₃, 3.0 equiv) is used as a base.

Yield and Selectivity :

  • 70–75% yield with >95% diastereomeric excess (d.e.) for the (1R,2R)-isomer.

  • Note : Early literature reports erroneously cited n-butyl bromide, but structural data confirm the 2-methylpropyl group.

Purification :

  • Column chromatography (SiO₂, hexane/EtOAc 7:3) isolates the product as a white solid.

Stereochemical Control and Mechanistic Insights

Influence of Reducing Agents

  • NaBH₄ selectively reduces the ketone to a syn-alcohol due to steric hindrance from the tert-butoxycarbonyl (Boc) group.

  • Catalytic Hydrogenation preserves the (2S,3R)-configuration by avoiding epimerization under mild H₂ conditions.

Diastereoselective Alkylation

  • The bulky 4-nitrophenylsulfonyl group directs alkylation to the less hindered amine site, favoring the (1R,2R)-diastereomer.

  • Computational Modeling : Density functional theory (DFT) studies show a 3.2 kcal/mol energy preference for the observed stereochemistry due to reduced torsional strain.

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

  • A Mitsunobu reaction between the alcohol intermediate and isobutanol using DIAD/PPh₃ achieves 68% yield but lower stereocontrol (82% d.e.).

Solid-Phase Synthesis

  • Immobilizing the amine on Wang resin enables iterative sulfonylation and alkylation, though yields drop to 60%.

Industrial-Scale Considerations

Process Optimization :

  • Solvent Recycling : DCM is recovered via distillation (90% efficiency).

  • Waste Management : Nosyl chloride byproducts are neutralized with NaOH to prevent environmental release.

Cost Analysis :

ComponentCost per kg (USD)
4-Nitrophenylsulfonyl chloride320
2-Methylpropyl bromide150
NaBH₄85

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(1R,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carba, and how can yield and purity be maximized?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving tert-butyl carbamate intermediates. For example, coupling (1S,2S)-(1-oxiranyl-2-phenylethyl)carbamic acid tert-butyl ester with amines like (S)-2-methylbutan-1-amine in ethanol under reflux (90% yield) . Sulfonyl chloride derivatives (e.g., 4-nitrophenylsulfonyl chloride) are introduced in CH₂Cl₂ with Na₂CO₃ as a base, achieving 96% purity after flash chromatography . Key steps include:

  • Use of EDCI/HOBt/DIPEA for amide bond formation .
  • Purification via silica gel chromatography with gradients like EtOAc-hexanes (3:2) .

Q. How can the stereochemical integrity of the (1R,2R) configuration be confirmed during synthesis?

  • Methodological Answer : Use chiral HPLC or polarimetry to verify enantiomeric excess. For NMR-based analysis, compare ¹H and ¹³C chemical shifts with literature data. For example, the (1S,2R) diastereomer of a related compound shows distinct δ values for hydroxy protons (δ 4.16–4.33 ppm) and sulfonyl-adjacent carbons (δ 53–55 ppm) . HRMS (ESI) can validate molecular weight (e.g., C₂₇H₄₀N₃O₆S: calcd 534.2638, found 534.2630) .

Q. What in vitro assays are suitable for assessing this compound’s activity as an HIV-1 protease inhibitor?

  • Methodological Answer : Perform enzyme inhibition assays using fluorogenic substrates (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH₂) to measure IC₅₀ values . Include drug-resistant HIV-1 protease variants (e.g., V82A/I84V) to evaluate resistance profiles . Cell-based assays using MT-4 cells infected with HIV-1 can quantify EC₅₀ values .

Advanced Research Questions

Q. How can discrepancies in biological activity data between synthetic batches be systematically investigated?

  • Methodological Answer :

  • Step 1 : Compare NMR/HRMS data across batches to identify impurities (e.g., residual SnCl₂ from nitro reduction steps) .
  • Step 2 : Use LC-MS to detect sulfonamide hydrolysis products (e.g., free 4-nitrophenylsulfonic acid) .
  • Step 3 : Test batches in parallel using standardized protease inhibition assays to correlate purity/impurity profiles with activity .

Q. What role does the 4-nitrophenylsulfonyl group play in binding to HIV-1 protease’s substrate envelope?

  • Methodological Answer : The sulfonyl group enhances hydrophobic interactions with the protease’s Val82/Ile84 pocket. Replace it with 4-methoxyphenylsulfonyl or benzothiazolylsulfonyl groups to study steric/electronic effects. For example, replacing 4-nitrophenyl with 4-methoxyphenyl reduces activity by 10-fold due to weaker π-π stacking . Molecular dynamics simulations can map binding free energy contributions .

Q. How can computational modeling guide the design of derivatives with improved resistance profiles?

  • Methodological Answer :

  • Step 1 : Perform docking studies (e.g., AutoDock Vina) to predict interactions with mutant proteases (e.g., I84V).
  • Step 2 : Use MM-GBSA to calculate binding energies for derivatives with modified substituents (e.g., trifluorobuteneamide in compound 41 shows ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for parent compound) .
  • Step 3 : Synthesize top candidates and validate with resistance assays .

Q. What strategies mitigate racemization during the synthesis of stereochemically complex intermediates?

  • Methodological Answer :

  • Use low-temperature reactions (0–5°C) for sulfonylation steps to minimize epimerization .
  • Employ chiral auxiliaries (e.g., tert-butyl carbamate) to stabilize the (1R,2R) configuration .
  • Monitor reaction progress via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 85:15) .

Q. How can impurities from synthetic byproducts be quantified and characterized?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., des-sulfonated byproducts) with a limit of quantification (LOQ) ≤ 0.1% .
  • ¹H NMR spiking : Add authentic samples of suspected impurities (e.g., 4-nitrophenol) to identify peaks in the δ 6.8–8.2 ppm range .
  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA) to resolve sulfonamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.